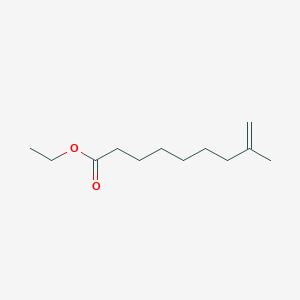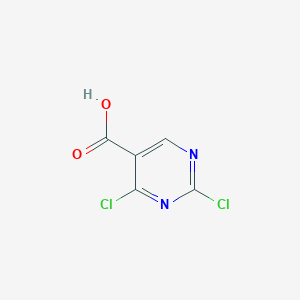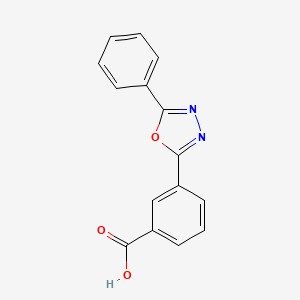
8-メチル-8-ノネン酸エチル
説明
Ethyl 8-methyl-8-nonenoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H22O2 and is characterized by its unique structure, which includes an ethyl group attached to the ester functional group and a methyl group on the eighth carbon of the nonenoate chain.
科学的研究の応用
Ethyl 8-methyl-8-nonenoate has various applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
作用機序
Target of Action
Related compounds such as 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, have been shown to interact with transient receptor potential cation channel subfamily v member 1 (trpv1) and adipocytes .
Mode of Action
For instance, 8-methyl nonanoic acid has been shown to modulate energy metabolism in adipocytes .
Biochemical Pathways
Related compounds such as 8-methyl nonanoic acid have been shown to influence lipid metabolism and glucose uptake in adipocytes . During nutrient starvation, 8-methyl nonanoic acid decreased lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .
Result of Action
Related compounds such as 8-methyl nonanoic acid have been shown to decrease lipid amounts and increase glucose uptake in adipocytes .
生化学分析
Cellular Effects
Ethyl 8-methyl-8-nonenoate exerts various effects on different types of cells and cellular processes. In adipocytes, it has been observed to influence lipid accumulation and glucose uptake. Studies have shown that ethyl 8-methyl-8-nonenoate can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to a decrease in lipid accumulation and an increase in glucose uptake, thereby enhancing cellular metabolism. Furthermore, ethyl 8-methyl-8-nonenoate has been found to modulate cell signaling pathways, such as the insulin signaling pathway, which plays a critical role in regulating glucose levels in the body .
Molecular Mechanism
The molecular mechanism of action of ethyl 8-methyl-8-nonenoate involves its binding interactions with specific biomolecules. It has been shown to bind to the active sites of lipases, thereby inhibiting their activity and preventing the breakdown of lipids. This inhibition leads to an accumulation of lipids in cells, which can have various physiological effects. Additionally, ethyl 8-methyl-8-nonenoate has been found to influence gene expression by modulating the activity of transcription factors involved in lipid metabolism. This modulation results in changes in the expression of genes that regulate lipid synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 8-methyl-8-nonenoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that ethyl 8-methyl-8-nonenoate can have sustained effects on cellular function, particularly in terms of lipid metabolism. For example, prolonged exposure to ethyl 8-methyl-8-nonenoate has been found to result in a persistent decrease in lipid accumulation and an increase in glucose uptake in adipocytes .
Dosage Effects in Animal Models
The effects of ethyl 8-methyl-8-nonenoate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism, such as reducing lipid accumulation and enhancing glucose uptake. At high doses, ethyl 8-methyl-8-nonenoate can have toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to inhibit lipase activity and disrupt lipid homeostasis. Therefore, it is important to carefully regulate the dosage of ethyl 8-methyl-8-nonenoate in experimental settings to avoid potential toxicity .
Metabolic Pathways
Ethyl 8-methyl-8-nonenoate is involved in several metabolic pathways, including the leucine and valine degradation pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to produce various metabolites. These metabolites can then enter different metabolic pathways, such as the tricarboxylic acid cycle, where they are further processed to generate energy. Additionally, ethyl 8-methyl-8-nonenoate has been found to influence metabolic flux by modulating the activity of key enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, ethyl 8-methyl-8-nonenoate is transported and distributed by specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, which facilitates its transport to different tissues. Once inside cells, ethyl 8-methyl-8-nonenoate can interact with intracellular transporters, such as fatty acid-binding proteins, which help to distribute the compound to various cellular compartments. This transport and distribution are essential for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
Ethyl 8-methyl-8-nonenoate is localized to specific subcellular compartments, where it exerts its activity. It has been found to accumulate in lipid droplets, which are specialized organelles involved in lipid storage and metabolism. This localization is likely due to the compound’s hydrophobic nature, which allows it to associate with the lipid-rich environment of lipid droplets. Additionally, ethyl 8-methyl-8-nonenoate can undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 8-methyl-8-nonenoate can be synthesized through the esterification of 8-methyl-8-nonenoic acid with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
8-methyl-8-nonenoic acid+ethanol→Ethyl 8-methyl-8-nonenoate+water
The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation.
Industrial Production Methods
In an industrial setting, the production of ethyl 8-methyl-8-nonenoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
化学反応の分析
Types of Reactions
Ethyl 8-methyl-8-nonenoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 8-methyl-8-nonenoic acid and ethanol.
Reduction: The compound can be reduced using hydrogen gas and a metal catalyst to form the corresponding alcohol.
Oxidation: Oxidizing agents can convert the ester into a carboxylic acid or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
Hydrolysis: 8-methyl-8-nonenoic acid and ethanol.
Reduction: 8-methyl-8-nonenol.
Oxidation: 8-methyl-8-nonenoic acid or further oxidized products.
類似化合物との比較
Ethyl 8-methyl-8-nonenoate can be compared to other esters with similar structures:
Methyl 8-methyl-8-nonenoate: Similar structure but with a methyl group instead of an ethyl group. It may have different physical properties and reactivity.
8-Nonenoic acid, methyl ester: Another similar compound with a different ester group, leading to variations in its chemical behavior and applications.
特性
IUPAC Name |
ethyl 8-methylnon-8-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLUNBEMCNBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641097 | |
| Record name | Ethyl 8-methylnon-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-28-3 | |
| Record name | Ethyl 8-methyl-8-nonenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-methylnon-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)










